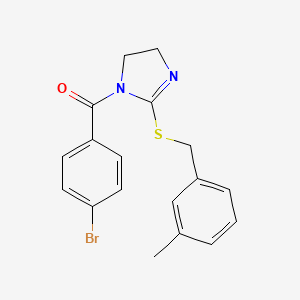

(4-bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

(4-bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic compound that features a bromophenyl group, a methylbenzylthio group, and an imidazole ring

Properties

IUPAC Name |

(4-bromophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2OS/c1-13-3-2-4-14(11-13)12-23-18-20-9-10-21(18)17(22)15-5-7-16(19)8-6-15/h2-8,11H,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXGBXQSUUNJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Imidazole Ring: Starting with a suitable precursor, such as a diamine and a carbonyl compound, the imidazole ring can be formed through a cyclization reaction.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.

Attachment of the Methylbenzylthio Group: The methylbenzylthio group can be attached through a thiolation reaction, where a thiol group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylbenzylthio group.

Reduction: Reduction reactions could target the imidazole ring or the bromophenyl group.

Substitution: The bromophenyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom could yield sulfoxides or sulfones.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (4-bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. The compound is derived from the reaction of 4-bromobenzoyl chloride with 3-methylbenzyl thioamide and imidazole derivatives. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Research has shown that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial strains. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics to combat drug-resistant pathogens .

Anticancer Activity

In the context of cancer research, this compound has shown significant cytotoxic effects against several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies suggest that the compound binds effectively to key enzymes involved in cancer progression and microbial resistance, highlighting its therapeutic potential .

Case Studies

Several case studies have been documented regarding the applications of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of imidazole compounds, including this compound. Results indicated that this compound exhibited superior activity compared to traditional antibiotics against resistant strains .

- Cytotoxicity Against Cancer Cells : In another study focused on anticancer properties, this compound was tested against various cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of (4-bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

- (4-chlorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- (4-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Uniqueness

The presence of the bromophenyl group in (4-bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may impart unique electronic and steric properties compared to its chloro- or fluoro- analogs, potentially leading to different reactivity and biological activity.

Biological Activity

The compound (4-bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone represents a significant class of imidazole derivatives with diverse biological activities. This article summarizes its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (4-bromophenyl)-[2-[(3-methylbenzyl)thio]-4,5-dihydroimidazol-1-yl]methanone

- Molecular Formula : C18H17BrN2OS

- Molecular Weight : 389.31 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C18H17BrN2OS |

| Molecular Weight | 389.31 g/mol |

| Physical State | Solid |

| Purity | ≥95% |

Anticancer Properties

Research indicates that imidazole derivatives, including the compound , exhibit promising anticancer activity. Studies have shown that modifications to the imidazole core can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .

Antimicrobial Activity

The compound has also been noted for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. In vivo studies have shown that it can significantly reduce inflammation markers in animal models, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is crucial in various biological processes.

- Non-Covalent Interactions : The bromophenyl and methylbenzylthio groups facilitate hydrogen bonding and π-π stacking interactions with biological macromolecules, enhancing binding affinity to target sites .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or analogs:

- Study on Anticancer Activity : A derivative of the imidazole class was tested against several cancer cell lines, showing significant growth inhibition compared to control groups. The study highlighted structure-activity relationships (SAR) that correlate specific substitutions with enhanced efficacy .

- Antimicrobial Evaluation : In a comparative study, the compound exhibited comparable antimicrobial activity to established antibiotics against Staphylococcus aureus and E. coli. This suggests its potential as a lead compound for developing new antimicrobial agents .

- Anti-inflammatory Research : In an animal model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of pro-inflammatory cytokines, indicating its therapeutic promise in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.